![molecular formula C15H21N3O2 B2764813 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea CAS No. 941908-34-5](/img/structure/B2764813.png)
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea, also known as EIPU, is a chemical compound that has been studied for its potential therapeutic applications. EIPU belongs to the class of indole-based compounds that have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Urea derivatives, such as those synthesized in studies like "Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," undergo comprehensive structural characterization and analysis. These compounds are often studied for their crystal structures, which are determined using techniques like single-crystal X-ray diffraction. Such analyses contribute to understanding the molecular geometry, bonding characteristics, and potential intermolecular interactions, which are crucial for their application in drug design and material sciences (Ch Hu et al., 2018).
Antitumor Activity
Urea derivatives are frequently evaluated for their biological activities, including antitumor properties. By conducting studies on compounds like "1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea," researchers aim to identify new therapeutic agents. These studies involve MTT assays to assess the cytotoxic effects of the compounds on cancer cells, providing insights into their potential as anticancer drugs (Ch Hu et al., 2018).
Enzyme Inhibition
Research on urea derivatives also extends to their role as enzyme inhibitors. Compounds are tested against key enzymes to evaluate their inhibitory effects, which can lead to potential applications in treating diseases where enzyme regulation is crucial. For example, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by specific urea derivatives indicates their potential use in managing conditions like Alzheimer's disease (A. Sujayev et al., 2016).
Chemical Synthesis and Material Science
Urea derivatives are key intermediates in chemical synthesis, offering routes to a wide range of organic compounds. Studies like "Hindered ureas as masked isocyanates: facile carbamoylation of nucleophiles under neutral conditions" explore the reactivity of hindered urea compounds, demonstrating their utility in synthesizing protected amine derivatives. This research highlights the versatility of urea derivatives in synthetic organic chemistry and material science, making them valuable for developing new polymers, coatings, and other materials (M. Hutchby et al., 2009).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-methoxypropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-18-11-13(12-7-4-5-8-14(12)18)17-15(19)16-9-6-10-20-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKROQBZEJZYMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.